(S)-2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)oxazole-4-carboxylic acid
Description
(S)-2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)oxazole-4-carboxylic acid is a fluorinated oxazole derivative widely employed as a protected intermediate in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a labile protecting group removable under basic conditions, and an oxazole ring with a carboxylic acid substituent at position 2. This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies .
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-12(19-23-18(11-27-19)20(24)25)22-21(26)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25)/t12-/m0/s1 |
InChI Key |
DOFXPQQIYASFLQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
4-Oxazolecarboxylic Acid,2-[(1S)-1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropyl]-4,5-dihydro-, Phenylmethyl Ester (CAS 831238-95-0)
- Structural Differences : Replaces the carboxylic acid at position 4 with a phenylmethyl ester and introduces a 4,5-dihydrooxazole ring.
- The dihydrooxazole may reduce aromatic stability compared to the fully conjugated oxazole .
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid (CAS 2059954-29-7)
- Structural Differences : Substitutes an ethyl group at position 4 and shifts the carboxylic acid to position 3.
- The ethyl group increases steric hindrance, which could influence binding in biological assays .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic Acid Hydrochloride
- Structural Differences: Replaces the oxazole ring with a butanoic acid backbone and introduces an amine group.
- Impact : The absence of the oxazole ring reduces aromatic interactions, while the amine group introduces basicity, altering solubility and stability. The hydrochloride salt form enhances crystallinity for storage .
Physicochemical Properties
Key Observations :
- The target compound’s carboxylic acid group enhances polarity compared to ester derivatives, improving aqueous solubility for certain applications.
- Higher molecular weight in phenylmethyl ester derivatives (e.g., 454.50 g/mol) correlates with increased lipophilicity .
Key Observations :
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